molecular formula C12H20O3 B14327527 prop-2-enyl 2-acetylheptanoate CAS No. 106729-95-7

prop-2-enyl 2-acetylheptanoate

Cat. No.: B14327527
CAS No.: 106729-95-7
M. Wt: 212.28 g/mol
InChI Key: LZPAFIUIQOHZCH-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-acetylheptanoate (CAS: 106729-95-7) is an ester derivative with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.2854 g/mol . Its structure features a prop-2-enyl (allyl) group esterified to 2-acetylheptanoic acid.

Properties

CAS No.

106729-95-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

prop-2-enyl 2-acetylheptanoate

InChI

InChI=1S/C12H20O3/c1-4-6-7-8-11(10(3)13)12(14)15-9-5-2/h5,11H,2,4,6-9H2,1,3H3

InChI Key

LZPAFIUIQOHZCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Prop-2-enyl 2-acetylheptanoate can be synthesized through the esterification reaction between prop-2-en-1-ol (allyl alcohol) and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Prop-2-enyl 2-acetylheptanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism of action of prop-2-enyl 2-acetylheptanoate involves its interaction with biological molecules through its ester group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 2-Acetylheptanoate (CAS: 24317-94-0)

Ethyl 2-acetylheptanoate shares structural similarities with prop-2-enyl 2-acetylheptanoate, differing only in the ester group (ethyl vs. prop-2-enyl). Key comparative data are summarized below:

Property This compound Ethyl 2-Acetylheptanoate
Molecular Formula C₁₂H₂₀O₃ C₁₁H₂₀O₃
Molecular Weight 212.2854 g/mol 200.27 g/mol
CAS Number 106729-95-7 24317-94-0
Physical State Not reported Liquid (melting point: -46°C)
Regulatory Status No data Listed in EINECS, TSCA, and PICCS
Primary Use Undocumented R&D applications only
Safety Data Not available PPE required: Safety goggles, gloves, respiratory protection

Key Differences :

  • This could influence its stability and applications in synthesis .
  • Regulatory Compliance: Ethyl 2-acetylheptanoate is regulated under multiple international frameworks (e.g., TSCA, EINECS), while this compound lacks documented regulatory oversight .
4-(Prop-2-enyl)-Phenyl-3'-Methylbutanoate

Unlike this compound, it contains a phenyl ring and a methylbutanoate moiety.

Property This compound 4-(Prop-2-enyl)-Phenyl-3'-Methylbutanoate
Source Synthetic/Unreported Natural (plant essential oil)
Functional Groups Ester, acetyl, allyl Phenylpropanoid, ester, allyl
Biological Activity Not studied Potential pharmacological interest
Analytical Methods Limited data GC-MS, HPLC, 2D-NMR

Key Differences :

  • Structural Complexity: The phenylpropanoid’s aromatic ring and branched ester chain may confer distinct chemical and biological behaviors, such as antioxidant or antimicrobial activity, which are unexplored in this compound .
S-Propenyl Cysteine Conjugates

These metabolites (e.g., S-propenylcysteine) are reaction products of alk(en)ylsulfenic acids with thiols, identified in human metabolomics studies .

Property This compound S-Propenyl Cysteine Conjugates
Biological Role Undocumented Involved in sulfur metabolism, potential biomarkers
Detection Methods Not reported CID mass spectrometry, fragment ion analysis
Stability Likely stable under inert conditions Prone to degradation during sample preparation

Key Insight: The prop-2-enyl group’s reactivity is context-dependent—stable in esters but labile in thiol conjugates, influencing analytical handling and biological turnover .

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